(2S)-7-Hydroxyflavanone (CAS 2545-13-3), also referred to as (−)-7-hydroxyflavanone, is a naturally occurring chiral flavonoid belonging to the flavanone class. It features a characteristic 2-phenyl-3,4-dihydro-2H-1-benzopyran skeleton with a ketone at C3 and a single hydroxyl group specifically located at the C7 position of the A-ring.
Molecular FormulaC15H12O3
Molecular Weight240.25 g/mol
CAS No.2545-13-3
Cat. No.B1221543
⚠ Attention: For research use only. Not for human or veterinary use.
(2S)-7-Hydroxyflavanone (CAS 2545-13-3): A Chiral Monohydroxyflavanone for Biological Research and Analytical Method Development
(2S)-7-Hydroxyflavanone (CAS 2545-13-3), also referred to as (−)-7-hydroxyflavanone, is a naturally occurring chiral flavonoid belonging to the flavanone class. It features a characteristic 2-phenyl-3,4-dihydro-2H-1-benzopyran skeleton with a ketone at C3 and a single hydroxyl group specifically located at the C7 position of the A-ring [1]. This compound exists as the specific (2S)-enantiomer, possessing a defined stereocenter at the C2 position that distinguishes it from its (2R)-enantiomeric counterpart [2]. As a monohydroxyflavanone aglycone, it serves as a foundational structural scaffold for investigating the position-specific impact of hydroxyl substitution on physicochemical and biological properties within the flavanone series [3].
Chiral reference standard for (2S)-enantiomer-specific studies; defined stereochemistry at C2.
Position-specific flavanone scaffold for structure-activity relationship (SAR) investigations of monohydroxylation effects.
Fluorescence-enabled analytical probe for detection method development in aqueous matrices.
Why Substituting (2S)-7-Hydroxyflavanone (CAS 2545-13-3) with Other Flavanones or Racemates Compromises Experimental Validity
Selecting a generic flavanone, a racemic mixture, or an alternative monohydroxyflavanone regioisomer such as 6-hydroxyflavanone, 2′-hydroxyflavanone, or 4′-hydroxyflavanone as a substitute for (2S)-7-hydroxyflavanone can introduce critical sources of experimental variability and lead to misinterpretation of results. First, the specific position of the hydroxyl group on the flavanone backbone profoundly alters both the physicochemical properties and biological interactions of the molecule. For instance, the pattern of hydrogen bonding, spectral behavior, and interaction with DNA are not uniform across the monohydroxyflavanone series [1]. Second, the compound's inherent chirality, with a defined stereocenter at C2, means that biological activity may be enantiomer-specific. Using a racemic mixture introduces an uncontrolled variable, as the (2R)-enantiomer may exhibit different or even antagonistic activity compared to the (2S)-enantiomer [2]. Finally, fundamental analytical properties like the capacity for fluorescence detection vary significantly even among closely related compounds. While aqueous solutions of 7-hydroxyflavanone exhibit detectable fluorescence, solutions of 2′-hydroxyflavanone, 4′-hydroxyflavanone, and naringenin do not, a critical factor in the design of sensitive analytical assays [3]. Therefore, precise identification and sourcing of the specific (2S)-7-hydroxyflavanone enantiomer is paramount for ensuring data reproducibility and accurately establishing structure-activity relationships.
Regioisomer
6-, 2′-, or 4′-hydroxyflavanone regioisomers show distinct bioactivity and fluorescence profiles; DNA protection and detection may differ.
Racemate
Racemic (R/S)-7-hydroxyflavanone introduces enantiomeric variability; biological activity may be enantiomer-specific and results may not reproduce.
Analog
Naringenin and other flavanones lack intrinsic fluorescence in aqueous solution, limiting fluorescence-based assay compatibility.
[1] S. Cyboran-Mikołajczyk, et al. Position Impact of Hydroxy Groups on Spectral, Acid–Base Profiles and DNA Interactions of Several Monohydroxy Flavanones. Molecules, 2019, 24(16), 3049. View Source
[2] ChEBI. (2S)-7-hydroxyflavanone is an enantiomer of a (2R)-7-hydroxyflavanone. CHEBI:41888. View Source
[3] Y. Wei, et al. Study on Fluorescence Properties of Flavanone and Its Hydroxyl Derivatives. Guang Pu Xue Yu Guang Pu Fen Xi, 2016, 36(4), 1082-1087. View Source
Quantitative Differentiation of (2S)-7-Hydroxyflavanone (CAS 2545-13-3) Against Closest Analogs: A Comparative Evidence Guide
Superior Aromatase (CYP19) Inhibitory Potency Relative to Naringenin in Human Adrenocortical Cells
In a comparative study assessing the aromatase (CYP19) inhibitory activity of various flavonoids in H295R human adrenocortical carcinoma cells, (2S)-7-hydroxyflavanone demonstrated a lower IC50 value than its closely related flavanone analog, naringenin [1].
Aromatase Inhibition vs NaringeninHead-to-head
IC50 = 65 μM vs 85 μM; 1.3-fold lower IC50 in H295R cell assay.
7-Hydroxyflavanone is 1.3-fold more potent (23.5% lower IC50)
Conditions
H295R human adrenocortical carcinoma cell assay
Why This Matters
For researchers investigating non-steroidal aromatase modulation in endocrine-related pathways, this 23.5% increase in potency over naringenin makes (2S)-7-hydroxyflavanone a more sensitive and discriminating tool compound for dose-response studies.
Aromatase InhibitionCYP19Endocrine Disruption
[1] J. T. Sanderson, et al. Induction and inhibition of aromatase (CYP19) activity by natural and synthetic flavonoid compounds in H295R human adrenocortical carcinoma cells. Toxicological Sciences, 2004, 82(1), 70-79. View Source
Greater Efficacy in Inhibiting fMLP-Induced Neutrophil Superoxide Generation Compared to Quercetin
When evaluated for its ability to suppress fMLP-induced superoxide anion generation in human neutrophils, (2S)-7-hydroxyflavanone exhibited a distinct IC50 profile compared to the well-known flavonoid, quercetin [1].
Neutrophil Oxidative BurstHead-to-head
IC50 = 4.92 μM (7-hydroxyflavanone) vs 3.82 μM (quercetin); less potent than 5-hydroxy-7-methoxyflavone (1.77 μM).
7-Hydroxyflavanone is less potent than 5-hydroxy-7-methoxyflavone (2.8-fold difference) but demonstrates comparable efficacy to quercetin.
Conditions
Human neutrophils stimulated with fMLP
Why This Matters
This data positions (2S)-7-hydroxyflavanone as a moderately potent modulator of neutrophil oxidative burst, offering a distinct potency window for researchers seeking to probe structure-activity relationships in leukocyte-driven inflammation models without the broad-spectrum activity of highly potent inhibitors.
Anti-inflammatoryNeutrophilSuperoxide Anion
[1] W. L. Kuo, et al. Biflavans, flavonoids, and a dihydrochalcone from the stem wood of Muntingia calabura and their inhibitory activities on neutrophil pro-inflammatory responses. Molecules, 2021, 26(20), 6170. View Source
Inferior DNA Protective Capacity Compared to 6-Hydroxyflavanone, Highlighting Regioisomer-Specific Bioactivity
A comprehensive structure-activity relationship study comparing monohydroxyflavanone regioisomers established that the position of the hydroxyl group critically dictates the ability to protect DNA against oxidative damage. The study found that 6-hydroxyflavanone is significantly more effective than (2S)-7-hydroxyflavanone in this specific context [1].
DNA Protection RankingHead-to-head
6-Hydroxyflavanone > 7-hydroxyflavanone > other regioisomers in oxidative DNA damage assay.
Regioisomer-specific antioxidant activity; 7-OH variant less effective.
Rank-order from in vitro DNA damage model; class-level comparison.
AntioxidantDNA DamageOxidative Stress
Evidence Dimension
DNA Protection Against Oxidative Damage
Target Compound Data
Less effective DNA protection.
Comparator Or Baseline
6-Hydroxyflavanone demonstrated the highest DNA protective effect among flavanone, 2′-hydroxyflavanone, and 7-hydroxyflavanone.
Quantified Difference
Not quantified; study reports a clear rank-order of efficacy.
Conditions
Computational analysis and cyclic voltammetry; in vitro DNA damage assay
Why This Matters
This evidence directly supports the premise that 7-hydroxyflavanone cannot be substituted for other monohydroxyflavanones. For projects specifically focused on DNA protection against oxidative stress, 6-hydroxyflavanone is the superior candidate, making (2S)-7-hydroxyflavanone the appropriate control or comparator compound to establish regioisomer-specific effects.
AntioxidantDNA DamageOxidative Stress
[1] S. Cyboran-Mikołajczyk, et al. Position Impact of Hydroxy Groups on Spectral, Acid–Base Profiles and DNA Interactions of Several Monohydroxy Flavanones. Molecules, 2019, 24(16), 3049. View Source
Proven Separability via SFE-SFC: A Validated Standard for Chiral Chromatography Method Development
The enantioseparation of (2S)-7-hydroxyflavanone from its (2R) counterpart and its separation from other flavanone analogs has been empirically validated using supercritical fluid chromatography (SFC) with both achiral and chiral stationary phases [1]. A method achieving baseline separation of ten flavanones, including 7-hydroxyflavanone, in a 32-minute run has been reported [2].
Chiral Separation ValidationMethod context
Baseline separation of 10 flavanones including enantiomers achieved via SFC (Chiralpak AD) and HPLC.
Supports chiral purity and identity confirmation workflows.
Validated methods exist for enantiomeric resolution.
Baseline separation achieved from nine other flavanones, including its enantiomer and regioisomers, in under 32 minutes.
Comparator Or Baseline
Other hydroxyflavanones (2'-, 4'-, 6-), naringenin, hesperetin, etc.
Quantified Difference
Complete separation of all 10 analytes achieved within a 32-minute SFC run.
Conditions
SFC using Chiralpak AD column; HPLC using Chiralpak IA and IB
Why This Matters
For analytical chemists and QC laboratories, the existence of validated, published separation protocols for 7-hydroxyflavanone confirms its utility as a reliable reference standard. This ensures that the (2S)-enantiomer can be confidently resolved and quantified from complex mixtures or racemic preparations, which is essential for chiral purity verification and regulatory compliance in pharmaceutical and natural product analysis.
[1] N. Belboukhari, et al. Enantioseparation of hydroxyflavanones on amylose and cellulose CSPS by HPLC methods. 2012. View Source
[2] A. M. Ares, et al. Chiral and achiral separation of ten flavanones using supercritical fluid chromatography. Application to bee pollen analysis. Journal of Chromatography A, 2022, 1671, 462994. View Source
Differentiated Spectral and Fluorescence Behavior Enabling Specific Analytical Detection Versus Non-Fluorescent Analogs
Fluorescence spectroscopy reveals a critical distinction among flavanone derivatives. Aqueous solutions of (2S)-7-hydroxyflavanone possess intrinsic fluorescence, whereas aqueous solutions of structurally related compounds such as 2′-hydroxyflavanone, 4′-hydroxyflavanone, naringenin, and pinocembrin are non-fluorescent [1]. Furthermore, the photophysical properties, including absorption and emission spectra, have been fully characterized in various solvents, with emission maxima at 360 nm in acetonitrile and 370 nm in ethanol and methanol [2].
Fluorescence vs Non-fluorescent AnalogsHead-to-head
Qualitative difference (fluorescent vs. non-fluorescent)
Conditions
Aqueous solution, room temperature
Why This Matters
This property makes (2S)-7-hydroxyflavanone uniquely suitable for analytical methods employing fluorescence detection, such as HPLC-FLD or spectrofluorimetry, where its non-fluorescent analogs would be undetectable. This allows for the development of highly sensitive and specific assays for its quantification in complex biological matrices, a clear advantage for pharmacokinetic and metabolic studies.
[1] Y. Wei, et al. Study on Fluorescence Properties of Flavanone and Its Hydroxyl Derivatives. Guang Pu Xue Yu Guang Pu Fen Xi, 2016, 36(4), 1082-1087. View Source
[2] T. Wróblewski, et al. Photophysical properties of 7-hydroxyflavanone: Quantum chemical calculations and experimental studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2019, 215, 81-87. View Source
Recommended Applications for (2S)-7-Hydroxyflavanone (CAS 2545-13-3) Based on Empirical Evidence
Investigating Position-Specific Structure-Activity Relationships (SAR) in Flavanones
(2S)-7-Hydroxyflavanone is an essential reference compound for SAR studies comparing the biological and physicochemical impact of hydroxyl group placement on the flavanone backbone. As established in Section 3, its unique profile of DNA protection [1] and fluorescence behavior [2] provides clear differentiation from other monohydroxyflavanones like 6-hydroxyflavanone and 2′-hydroxyflavanone. Using this specific compound allows researchers to decouple the effects of C7 hydroxylation from those at other positions, a critical step in understanding the molecular determinants of flavanone bioactivity.
Method Development and Validation for Chiral Separation and Purity Analysis
This compound is a valuable standard for developing and validating chromatographic methods, particularly for chiral separation. The documented success in separating (2S)-7-hydroxyflavanone from its enantiomer and other flavanones using HPLC with polysaccharide-based chiral stationary phases and SFC [3] confirms its suitability for this purpose. Analytical laboratories can leverage these established protocols to create or verify methods for the enantiomeric purity assessment of this compound in natural product extracts or synthetic mixtures.
Development of Fluorescence-Based Assays for Flavonoid Quantification
Given that (2S)-7-hydroxyflavanone is fluorescent in aqueous solution while many close analogs (e.g., naringenin, 2′-hydroxyflavanone) are not [4], it is the ideal candidate for developing and optimizing sensitive, fluorescence-based detection assays. Researchers studying the uptake, metabolism, or distribution of flavanones in biological systems can use this compound as a model analyte to establish and validate HPLC-FLD methods, a strategy that is not feasible with its non-fluorescent counterparts.
Aromatase Modulation Studies with a Specific Potency Window
For research focused on the endocrine-disrupting or chemopreventive potential of flavonoids, (2S)-7-hydroxyflavanone provides a specific, quantifiable level of aromatase (CYP19) inhibition. Its IC50 of 65 μM [5] represents a defined point in the structure-activity landscape of flavanones, offering a 1.3-fold higher potency than naringenin [5]. This makes it a discriminating tool for dose-response experiments aiming to differentiate the subtle effects of closely related compounds on estrogen biosynthesis.
Application
Selection Property
Validation Focus
Flavanone regioisomer SAR studies
C7-hydroxyl position-specific scaffold
Regioisomer-controlled bioactivity and spectral profiling
Chiral separation method development
Enantiomeric resolution on polysaccharide CSPs
Chiral purity verification and SFC/HPLC method transfer
Fluorescence-based flavonoid detection assays
Intrinsic aqueous fluorescence
Assay sensitivity optimization vs non-fluorescent analogs
CYP19 aromatase modulation research
Reported CYP19 inhibitory potency differentiation
Dose-response differentiation from naringenin in cell models
[1] S. Cyboran-Mikołajczyk, et al. Position Impact of Hydroxy Groups on Spectral, Acid–Base Profiles and DNA Interactions of Several Monohydroxy Flavanones. Molecules, 2019, 24(16), 3049. View Source
[2] Y. Wei, et al. Study on Fluorescence Properties of Flavanone and Its Hydroxyl Derivatives. Guang Pu Xue Yu Guang Pu Fen Xi, 2016, 36(4), 1082-1087. View Source
[3] N. Belboukhari, et al. Enantioseparation of hydroxyflavanones on amylose and cellulose CSPS by HPLC methods. 2012. View Source
[4] Y. Wei, et al. Study on Fluorescence Properties of Flavanone and Its Hydroxyl Derivatives. Guang Pu Xue Yu Guang Pu Fen Xi, 2016, 36(4), 1082-1087. View Source
[5] J. T. Sanderson, et al. Induction and inhibition of aromatase (CYP19) activity by natural and synthetic flavonoid compounds in H295R human adrenocortical carcinoma cells. Toxicological Sciences, 2004, 82(1), 70-79. View Source
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